2-Borono-5-(trifluoromethyl)benzoic acid
Description
2-Borono-5-(trifluoromethyl)benzoic acid is a boronic acid derivative of benzoic acid featuring a trifluoromethyl (-CF₃) group at the 5-position and a borono (-B(OH)₂) group at the 2-position. This compound combines the electron-withdrawing effects of the -CF₃ group with the reactivity of the boronic acid moiety, making it valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Properties
IUPAC Name |
2-borono-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O4/c10-8(11,12)4-1-2-6(9(15)16)5(3-4)7(13)14/h1-3,15-16H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKFYUAHWVGBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)C(=O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.94 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Borono-5-(trifluoromethyl)benzoic acid typically involves the introduction of the boronic acid group and the trifluoromethyl group onto a benzoic acid derivative. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Borono-5-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Bases like sodium hydroxide or potassium carbonate, along with solvents like ethanol or methanol, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives.
Scientific Research Applications
2-Borono-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Biology: The compound can be used to create biologically active molecules that interact with specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Borono-5-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs differ in substituents at the 2- and 5-positions of the benzene ring (Table 1).
Table 1: Comparison of Structural Features
*Hypothetical structure inferred from analogs.
Physicochemical Properties
- Acidity: The trifluoromethyl group enhances acidity compared to non-fluorinated analogs. For example, 2-(trifluoromethyl)benzoic acid (TBA) has a pKa ~1.5 due to the -CF₃ group’s electron-withdrawing effect .
- Stability : Boronic acids are sensitive to hydrolysis but stabilized by aryl electron-withdrawing groups. Computational studies on TBA show planar conformations and high thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
